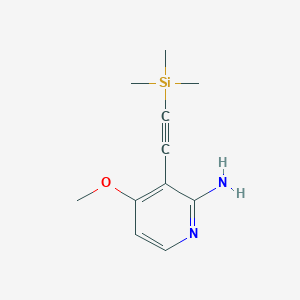

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Description

BenchChem offers high-quality 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-3-(2-trimethylsilylethynyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OSi/c1-14-10-5-7-13-11(12)9(10)6-8-15(2,3)4/h5,7H,1-4H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEMZSDPPMVKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)N)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673898 | |

| Record name | 4-Methoxy-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142191-65-8 | |

| Record name | 2-Pyridinamine, 4-methoxy-3-[2-(trimethylsilyl)ethynyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142191-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS 1142191-65-8 chemical structure and properties

An In-Depth Technical Guide to GSK343: A Potent and Selective EZH2 Inhibitor for Research and Drug Development

Introduction

In the landscape of epigenetic drug discovery, the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2) has emerged as a critical therapeutic target. Overexpressed or mutated in a variety of cancers, EZH2 plays a pivotal role in gene silencing and tumorigenesis. This guide provides a comprehensive technical overview of GSK343, a highly potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.

It is important to note that while the initial query referenced CAS number 1142191-65-8, the vast body of scientific literature and commercially available research tools identify the potent EZH2 inhibitor as GSK343, with the CAS number 1346704-33-3 . This guide will focus on the latter, providing researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this chemical probe.

Chemical Identity and Physicochemical Properties

GSK343 is a cell-permeable small molecule that has become an invaluable tool for investigating the biological functions of EZH2.[1] Its chemical structure and key properties are summarized below.

Chemical Structure of GSK343

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide[2]

Table 1: Physicochemical Properties of GSK343

| Property | Value | Source(s) |

| CAS Number | 1346704-33-3 | [1][2][3] |

| Molecular Formula | C₃₁H₃₉N₇O₂ | [1][3] |

| Molecular Weight | 541.69 g/mol | [3] |

| IUPAC Name | N-[(6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl] -6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl] -1-(propan-2-yl)-1H-indazole-4-carboxamide | [4] |

| Solubility | Soluble in DMSO (to 20 mM with gentle warming), DMF, and Ethanol.[1][3][5] Insoluble in water.[2] | |

| Purity | ≥98% | [3] |

| Storage | Store at -20°C.[3][5] |

Mechanism of Action: Targeting the Core of Epigenetic Regulation

GSK343 exerts its biological effects through the competitive inhibition of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[6][7] EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[6][8]

GSK343's mechanism is characterized by:

-

SAM-Competitive Inhibition: It competes with the universal methyl donor, S-adenosylmethionine (SAM), for binding to the active site of EZH2.[2][7][9] This prevents the transfer of a methyl group to H3K27.

-

High Potency: GSK343 exhibits a potent inhibitory effect on EZH2 with an IC50 value of approximately 4 nM in cell-free assays.[10][11]

-

Selectivity: It demonstrates high selectivity for EZH2, being over 60-fold more selective for EZH2 than for the homologous methyltransferase EZH1 and over 1000-fold more selective against a wide range of other histone methyltransferases.[7][9]

The inhibition of EZH2 by GSK343 leads to a global decrease in H3K27me3 levels, which in turn reactivates the expression of tumor suppressor genes that are silenced in various cancers.[3]

Role in Signaling and Disease: The EZH2 Pathway

The EZH2 signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[12][13] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[14] GSK343, by inhibiting EZH2, can modulate these pathways and suppress tumor growth.

Caption: EZH2 signaling pathway and the inhibitory action of GSK343.

Studies have demonstrated that GSK343 can:

-

Suppress Cell Proliferation: It inhibits the growth of various cancer cell lines, including those from breast, prostate, and glioma cancers.[3][9]

-

Induce Apoptosis: GSK343 can trigger programmed cell death in cancer cells.

-

Reverse Mesenchymal Transition: In glioma cells, it has been shown to reverse the epithelial-mesenchymal transition (EMT), a process associated with increased cell motility and invasion.[9]

-

Modulate Inflammatory Pathways: GSK343 can reduce glioblastoma progression by modulating the canonical and non-canonical NF-κB pathways.[15]

Experimental Protocols and In Vitro/In Vivo Studies

The following provides a general framework for assessing the in vitro efficacy of GSK343.

Protocol: In Vitro Cell Proliferation Assay using CCK-8

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of GSK343 on a cancer cell line.

Caption: Workflow for an in vitro cell proliferation assay with GSK343.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

GSK343 Preparation and Treatment:

-

Prepare a stock solution of GSK343 in DMSO.[5]

-

On the day of treatment, dilute the stock solution in a culture medium to achieve the desired final concentrations (e.g., 5 µM, 7.5 µM, 10 µM).[9] A vehicle control with the same final concentration of DMSO (e.g., 0.1%) should also be prepared.[9]

-

Remove the old medium from the cells and add the medium containing GSK343 or the vehicle control.

-

-

Incubation:

-

Incubate the plates for 24, 48, and 72 hours.[9]

-

-

Cell Viability Measurement (CCK-8):

-

At each time point, add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the vehicle control.

-

Plot the cell viability against the log of the GSK343 concentration to determine the IC50 value.

-

In Vivo Studies

In vivo experiments have corroborated the anti-tumor effects of GSK343. For instance, in a glioma xenograft model, intraperitoneal injections of GSK343 (e.g., 10 mg/kg) have been shown to significantly slow tumor growth.[9] Similarly, in other cancer models, GSK343 treatment (e.g., 5 mg/kg) has led to a remarkable reduction in average tumor volume and weight.[10][11]

Applications in Drug Development and Research

GSK343 serves two primary purposes in the scientific community:

-

A Chemical Probe for EZH2 Research: Its high selectivity and potency make it an excellent tool for elucidating the diverse biological roles of EZH2 in both normal physiology and disease states.[10]

-

A Scaffold for Drug Discovery: As a well-characterized EZH2 inhibitor, GSK343 provides a valuable starting point for the development of novel anti-cancer therapeutics. While its pharmacokinetic properties may limit its direct clinical use, the insights gained from studies with GSK343 are instrumental in guiding the design of next-generation EZH2 inhibitors with improved drug-like properties.[2]

Conclusion

GSK343 is a cornerstone chemical probe for the study of EZH2 biology. Its well-defined mechanism of action, high potency, and selectivity have enabled significant advances in our understanding of the role of epigenetic regulation in cancer and other diseases. For researchers in both academic and industrial settings, GSK343 remains an indispensable tool for target validation and the exploration of new therapeutic avenues centered on the inhibition of EZH2.

References

-

Yu, T., et al. (2017). The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. Oncotarget, 8(63), 106436–106448. [Link]

-

Campolo, M., et al. (2022). GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. International Journal of Molecular Sciences, 23(22), 13919. [Link]

-

Cheng, Y., et al. (2019). Role of EZH2 in cell lineage determination and relative signaling pathways. Journal of Cellular Physiology, 234(3), 2259-2270. [Link]

-

ResearchGate. EZH2 signaling and its role in regulating downstream signaling pathways. [Link]

-

ResearchGate. EZH2 signaling and its role in controlling subsequent signaling mechanisms. [Link]

-

Wikipedia. EZH2. [Link]

-

News-Medical.Net. EZH2's role in cancer progression and therapy explored. [Link]

-

ResearchGate. The basic information and functions of GSK343. [Link]

-

Liu, P., & He, L. (2025). GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer. Molecular & general genetics : MGG. [Link]

-

Structural Genomics Consortium. GSK343. [Link]

-

Oncotarget. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. [Link]

-

Patsnap Synapse. GSK-343 - Drug Targets, Indications, Patents. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. GSK343. [Link]

-

AA BLOCKS. 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine | 1142191-65-8. [Link]

-

Paterniti, I., et al. (2023). Neuroprotective effects of GSK-343 in an in vivo model of MPTP-induced nigrostriatal degeneration. Journal of Neuroinflammation, 20(1), 154. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 1142191-65-8. [Link]

-

PubMed Central. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. GSK 343 | EZH2 Inhibitor: Tocris Bioscience [rndsystems.com]

- 4. GSK343 | Structural Genomics Consortium [thesgc.org]

- 5. GSK343 | Cell Signaling Technology [cellsignal.com]

- 6. EZH2 - Wikipedia [en.wikipedia.org]

- 7. oncotarget.com [oncotarget.com]

- 8. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. GSK343 | Autophagy | Histone Methyltransferase | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. news-medical.net [news-medical.net]

- 15. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways | MDPI [mdpi.com]

An In-depth Technical Guide to 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine: A Versatile Building Block for Modern Synthesis

Executive Summary

In the landscape of modern medicinal chemistry and materials science, the demand for versatile, highly functionalized heterocyclic building blocks is insatiable. 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine emerges as a pivotal reagent, strategically designed for the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, reactivity, and application, offering researchers and drug development professionals the technical insights required to leverage its full synthetic potential. The compound's intrinsic features—a privileged 2-aminopyridine scaffold, a modifiable methoxy group, and a protected alkyne handle—render it an invaluable tool for generating diverse chemical libraries and accessing novel chemical space.

Core Compound Profile

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a substituted pyridine derivative engineered for synthetic utility.[1] Its structure is a confluence of key functional groups that each impart distinct and advantageous chemical properties.

-

2-Aminopyridine Core: This motif is a well-established "privileged structure" in medicinal chemistry, frequently found in pharmacologically active agents due to its ability to engage in multiple hydrogen bonding interactions.

-

Trimethylsilyl (TMS)-Protected Alkyne: The TMS group serves as a robust yet readily cleavable protecting group for the terminal alkyne.[2] This allows for transformations on other parts of the molecule while the reactive alkyne remains masked, preventing unwanted side reactions. Its removal uncovers a terminal alkyne, a powerful functional handle for a variety of coupling reactions.[1][3]

-

4-Methoxy Group: The methoxy substituent influences the electronic properties of the pyridine ring and can modulate the physicochemical properties of derivative compounds, such as solubility, lipophilicity, and metabolic stability.

Physicochemical and Spectroscopic Data

A summary of the key properties of the title compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 1142191-65-8 | [4][5] |

| Molecular Formula | C₁₁H₁₆N₂OSi | [1] |

| Molecular Weight | 220.35 g/mol | [1][4] |

| InChI Key | YMEMZSDPPMVKEZ-UHFFFAOYSA-N | [1][4] |

| Synonym(s) | 4-methoxy-3-[(trimethylsilyl)ethynyl]-2-pyridinamine | [4] |

| Storage | Room Temperature, under inert atmosphere | [4] |

Spectroscopic analysis is critical for structure confirmation. While specific spectra are not provided, the expected NMR signals can be predicted based on the structure:

-

¹H NMR: Expect singlets for the methoxy protons (~3.8-4.0 ppm) and the nine equivalent trimethylsilyl protons (~0.25 ppm). The aromatic protons on the pyridine ring would appear as doublets in the aromatic region (~6.5-8.0 ppm). A broad singlet corresponding to the amine (-NH₂) protons would also be present.

-

¹³C NMR: Distinct signals would be observed for the TMS methyl carbons, the methoxy carbon, the two acetylenic carbons, and the five carbons of the pyridine ring, with chemical shifts influenced by their respective electronic environments.

Synthesis of the Core Building Block

The most logical and efficient synthesis of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine involves a Sonogashira cross-coupling reaction.[1][6] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the coupling of terminal alkynes with aryl or vinyl halides.[7][8][9]

The synthesis commences with a suitable halogenated precursor, such as 3-bromo-4-methoxypyridin-2-amine, which is then coupled with (trimethylsilyl)acetylene.

Caption: Synthetic scheme for the Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling

This protocol is based on established methodologies for the Sonogashira coupling of aminopyridines.[6][8][10]

Materials:

-

3-Bromo-4-methoxypyridin-2-amine (1.0 eq)

-

(Trimethylsilyl)acetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 3-bromo-4-methoxypyridin-2-amine, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous DMF via syringe, followed by triethylamine and (trimethylsilyl)acetylene.

-

Heat the reaction mixture to 80-100°C and stir for 3-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic phase sequentially with saturated aqueous ammonium chloride solution and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.

Causality of Reagent Choice:

-

Palladium Catalyst: The palladium complex is the core of the catalytic cycle, facilitating the oxidative addition to the aryl bromide and subsequent reductive elimination to form the C-C bond.

-

Copper(I) Iodide Co-catalyst: CuI reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[9]

-

Base (Triethylamine): The base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen bromide formed during the reaction, preventing catalyst deactivation.

-

Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the reaction at elevated temperatures.

Key Chemical Transformations: Unleashing Synthetic Potential

The true value of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine lies in its capacity for sequential, controlled transformations.

TMS Deprotection: Unveiling the Reactive Alkyne

The removal of the TMS group is a critical step to liberate the terminal alkyne for further functionalization.[2] This transformation can be achieved under very mild conditions, preserving other sensitive functional groups within the molecule.[3][11][12] A common and highly efficient method involves base-catalyzed methanolysis.

Caption: TMS deprotection via base-catalyzed methanolysis.

Detailed Protocol: TMS Group Cleavage

This protocol is adapted from standard procedures for TMS-alkyne deprotection.[3][11]

Materials:

-

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine (1.0 eq)

-

Potassium carbonate (K₂CO₃) (0.2 eq)

-

Methanol (MeOH)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Dissolve the TMS-protected starting material in methanol in a round-bottom flask under an inert atmosphere.

-

Add potassium carbonate to the solution.

-

Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Once complete, neutralize the mixture with a few drops of acetic acid.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected terminal alkyne, which can often be used in the next step without further purification.

Sequential Sonogashira Coupling: A Modular Approach

With the terminal alkyne unmasked, the molecule is primed for a second Sonogashira coupling, allowing for the introduction of a wide array of aryl or heteroaryl substituents. This two-step sequence exemplifies the utility of the title compound as a modular building block.

Caption: Workflow for diversification using the building block.

This strategy allows for the late-stage introduction of diversity elements (Ar-X), which is highly advantageous in drug discovery programs for rapidly building a library of analogues to explore structure-activity relationships (SAR).

Applications in Drug Discovery and Beyond

The 2-aminopyridine framework is a cornerstone of many therapeutic agents. The ability of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine to serve as a precursor to complex, disubstituted 2-aminopyridines positions it as a high-value intermediate.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a hinge-binding 2-aminopyridine motif. The alkyne linker can be used to append larger, specificity-determining fragments that occupy other regions of the ATP-binding pocket.

-

CNS-Active Agents: The pyridine core is common in central nervous system (CNS) agents. The methoxy group can be optimized to fine-tune properties like blood-brain barrier penetration.

-

Materials Science: The rigid, linear nature of the ethynyl linker makes this building block suitable for constructing conjugated organic materials, such as molecular wires or components for organic light-emitting diodes (OLEDs).

Safety and Handling

As a pyridine derivative, 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine should be handled with appropriate care. Pyridines are generally considered flammable, toxic, and irritants.[13]

Core Safety Precautions:

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13][14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[13][15]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[13][14][16]

-

Spill Management: In case of a spill, absorb the material with a non-combustible absorbent like sand or vermiculite and place it in a sealed container for disposal.[14][16][17]

-

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[13]

References

-

ChemSpider Synthetic Pages. Deprotection of trimethylsilyl group of an alkyne. Available from: [Link]

-

ResearchGate. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Available from: [Link]

-

Semantic Scholar. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]

-

Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

-

Penta chemicals. Pyridine - SAFETY DATA SHEET. Available from: [Link]

-

Gelest. Silanes as Protecting Groups for Terminal Alkyne. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link]

-

NJ.gov. HAZARD SUMMARY: PYRIDINE. Available from: [Link]

-

MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]

-

ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]

Sources

- 1. Buy 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine | 1142191-65-8 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 4. 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine | 1142191-65-8 [sigmaaldrich.com]

- 5. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scirp.org [scirp.org]

- 9. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. researchgate.net [researchgate.net]

- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. nj.gov [nj.gov]

- 17. carlroth.com [carlroth.com]

solubility and stability of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine

This guide provides a comprehensive technical overview of the predicted physicochemical properties, solubility, and stability of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical chemical principles with actionable experimental protocols to facilitate the effective handling, formulation, and analysis of this compound.

Introduction and Molecular Overview

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a substituted aminopyridine derivative with potential applications as a key building block in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a pyridine core, a primary amine, a methoxy group, and a trimethylsilyl (TMS)-protected ethynyl moiety, presents a distinct profile of opportunities and challenges in a laboratory setting. Understanding the interplay of these functional groups is paramount for predicting its behavior in various chemical environments.

The pyridine ring and the 2-amino group provide a core scaffold common in many biologically active molecules.[2][3] The methoxy group can modulate the electronic properties and basicity of the pyridine nitrogen, which may influence reaction kinetics and stability.[4] The (trimethylsilyl)ethynyl group is a versatile functional handle, though the TMS protecting group's lability under certain conditions is a critical factor in the compound's stability profile.[5]

This guide will deconstruct the molecule's features to provide a predictive analysis of its solubility and stability, followed by robust, self-validating experimental protocols for empirical determination.

Predicted Physicochemical Profile

A comprehensive understanding begins with the compound's fundamental physicochemical properties. While extensive experimental data for this specific molecule is not publicly available, we can extrapolate a reliable profile based on its constituent parts and established chemical principles.

| Property | Predicted Value / Characteristic | Rationale and Key Considerations |

| Molecular Formula | C₁₁H₁₆N₂OSi | Based on chemical structure.[1] |

| Molecular Weight | 220.35 g/mol | Based on chemical formula.[1] |

| Appearance | Likely a crystalline solid | Substituted pyridines and aromatic amines are typically solids at room temperature.[3][6] |

| pKa (Predicted) | ~4-6 (for the pyridine N) | The 2-amino group is electron-donating, increasing the basicity of the ring nitrogen compared to pyridine (~5.2). The C3-alkynyl group is weakly electron-withdrawing, while the C4-methoxy group is electron-donating, with the net effect likely resulting in a pKa in this range. |

| logP (Predicted) | 2.0 - 3.5 | The molecule possesses both lipophilic (TMS, pyridine ring) and hydrophilic (amine, methoxy, ring nitrogen) features. The bulky, non-polar TMS group significantly contributes to its lipophilicity. |

| Hydrogen Bond Donors | 1 (from the -NH₂) | The primary amine is the sole hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 (Pyridine N, Methoxy O, Amine N) | The lone pairs on the nitrogen and oxygen atoms can act as hydrogen bond acceptors. |

Solubility Profile: A Multifaceted Analysis

The solubility of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine is dictated by the balance of its polar and non-polar functionalities.

Theoretical Solubility Assessment

-

Aqueous Solubility: The presence of the bulky and hydrophobic trimethylsilyl group is expected to be the dominant factor limiting aqueous solubility. While the 2-aminopyridine core can participate in hydrogen bonding with water[3], the large non-polar surface area of the TMS-ethynyl moiety will likely lead to low solubility in neutral water.

-

pH-Dependent Aqueous Solubility: Solubility is predicted to increase significantly in acidic aqueous solutions (pH < 4). Protonation of the basic pyridine nitrogen and, to a lesser extent, the 2-amino group, will form cationic salts that are more readily solvated by water. This "pH-flip" is a critical characteristic for designing dissolution and formulation strategies.

-

Organic Solubility: The compound is expected to exhibit good solubility in a range of common organic solvents.[7] High solubility is anticipated in chlorinated solvents (dichloromethane, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO). Solubility in alcohols (methanol, ethanol) is also expected to be substantial due to the potential for hydrogen bonding.[6] It will likely be less soluble in non-polar hydrocarbon solvents like hexanes.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method coupled with HPLC analysis to quantitatively determine solubility. The causality of each step is explained to ensure a self-validating workflow.

Objective: To determine the equilibrium solubility of the compound in various solvents and pH conditions.

Materials:

-

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine

-

Solvents: Purified Water, pH 2.0 HCl buffer, pH 7.4 PBS buffer, Methanol, Acetonitrile, Dichloromethane

-

HPLC system with UV detector

-

Analytical balance, vortex mixer, thermostatic shaker, centrifuge, pH meter

-

Volumetric flasks, pipettes, 2 mL glass vials with screw caps

Methodology:

-

Standard Curve Preparation:

-

Rationale: To establish a linear relationship between HPLC peak area and concentration for accurate quantification.

-

Steps:

-

Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol).

-

Perform serial dilutions to create a series of standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

Inject each standard into the HPLC system and record the peak area.

-

Plot peak area versus concentration and perform a linear regression to obtain the calibration curve equation (y = mx + c).

-

-

-

Equilibrium Solubility Measurement:

-

Rationale: To create a saturated solution where the undissolved solid is in equilibrium with the dissolved compound.

-

Steps:

-

Add an excess amount of the solid compound (e.g., ~5 mg) to 1 mL of each test solvent in separate glass vials. An excess is visually confirmed by the presence of undissolved solid.

-

Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake for 24-48 hours. This duration is chosen to ensure equilibrium is reached.

-

After incubation, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

-

Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the standard curve. A precise dilution factor is critical for accurate back-calculation.

-

Inject the diluted sample into the HPLC and determine the concentration using the standard curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

-

Caption: Workflow for Experimental Solubility Determination.

Stability Profile and Degradation Pathways

The chemical stability of a compound is crucial for its storage, handling, and application.[8] 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine possesses several functional groups susceptible to degradation under specific conditions.

Predicted Degradation Pathways

-

Protodesilylation (Desilylation): This is the most probable degradation pathway. The silicon-carbon bond of the TMS-ethynyl group is susceptible to cleavage in the presence of acid, base, or nucleophiles like fluoride ions.[5] Even chromatography on silica gel has been reported to cause some level of protodesilylation.[5] This pathway would yield 2-amino-3-ethynyl-4-methoxypyridine.

-

Oxidation: The 2-amino group and the electron-rich pyridine ring are susceptible to oxidation, especially in the presence of light, air, or oxidizing agents.[9][10] This can lead to the formation of N-oxides, colored oligomers, or ring-opened products. Aryl amines are known to darken upon storage due to atmospheric oxidation.[11]

-

Hydrolysis: While the methoxy group is generally stable, under harsh acidic conditions, it could undergo hydrolysis to a hydroxypyridine derivative. This is considered a less likely pathway under typical storage conditions compared to protodesilylation.

Sources

- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 2. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. forcetechnology.com [forcetechnology.com]

- 11. scribd.com [scribd.com]

The Strategic Synthesis and Application of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine: A Keystone Intermediate in Modern Medicinal Chemistry

Abstract

This technical guide provides an in-depth review of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine, a highly functionalized pyridine derivative poised as a critical building block for contemporary drug discovery. We will dissect its molecular architecture, elucidate a robust synthetic strategy grounded in well-established palladium-catalyzed cross-coupling reactions, and explore its reactivity and potential applications. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics. We will delve into the mechanistic underpinnings of its synthesis, offer a detailed experimental protocol, and contextualize its utility within the broader landscape of pharmacologically active heterocyclic compounds.

Introduction: Unveiling a Privileged Scaffold

The pyridine ring is a ubiquitous motif in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a "privileged scaffold" for engaging with biological targets. The specific substitution pattern of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine endows it with a unique combination of chemical handles, making it a particularly valuable intermediate.

The 2-amino group provides a nucleophilic center for further derivatization, the 4-methoxy group acts as a powerful electron-donating group influencing the ring's reactivity, and the 3-((trimethylsilyl)ethynyl) moiety is a versatile functional group that can participate in a wide array of chemical transformations. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be readily removed to unveil a reactive C-H bond for subsequent coupling reactions. This strategic arrangement of functional groups allows for sequential and site-selective modifications, a crucial aspect in the construction of complex molecular architectures.

Chemical Identity and Properties

A summary of the key chemical properties of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1142191-65-8 | [1] |

| Molecular Formula | C₁₁H₁₆N₂OSi | |

| Molecular Weight | 220.35 g/mol | |

| Synonyms | 4-methoxy-3-[(trimethylsilyl)ethynyl]-2-pyridinamine | |

| InChI Key | YMEMZSDPPMVKEZ-UHFFFAOYSA-N |

Synthesis: A Mechanistic Approach to Construction

The most logical and efficient synthetic route to 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine is the Sonogashira cross-coupling reaction.[2] This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).

The proposed synthesis would involve the coupling of a suitable 3-halo-4-methoxypyridin-2-amine with trimethylsilylacetylene. The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl.[3] For this synthesis, we will consider the 3-bromo derivative as the starting material due to its optimal balance of reactivity and stability.

Caption: Synthetic workflow for 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine.

Mechanistic Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

-

Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl bromide (3-bromo-4-methoxypyridin-2-amine) to form a Pd(II) complex.

-

Copper Cycle : The terminal alkyne (trimethylsilylacetylene) reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate.

-

Transmetalation : The copper acetylide transfers the acetylenic group to the Pd(II) complex.

-

Reductive Elimination : The desired product is formed, and the Pd(0) catalyst is regenerated.

Experimental Protocol (Representative)

This protocol is adapted from a general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[2]

Materials:

-

3-Bromo-4-methoxypyridin-2-amine (1.0 eq)

-

Trimethylsilylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-4-methoxypyridin-2-amine, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous, degassed solvent, followed by triethylamine.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add trimethylsilylacetylene dropwise.

-

Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a versatile intermediate due to its multiple reactive sites.

Caption: Reactivity map of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine.

-

Desilylation : The TMS group can be selectively removed under mild conditions (e.g., with a fluoride source like TBAF or basic methanolysis) to yield the terminal alkyne, 3-ethynyl-4-methoxypyridin-2-amine. This terminal alkyne is then available for further Sonogashira couplings, Cadiot-Chodkiewicz couplings, or "click" chemistry (cycloadditions).

-

Amino Group Functionalization : The 2-amino group is nucleophilic and can be acylated, alkylated, or used in condensation reactions to build more complex heterocyclic systems, such as imidazo[1,2-a]pyridines.

-

Pyridine Ring Chemistry : The pyridine nitrogen can be oxidized to the N-oxide, which can alter the electronic properties of the ring and enable further functionalization.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine is not widely published, the structural motifs it contains are prevalent in compounds with significant pharmacological activity.

-

Kinase Inhibitors : The 2-aminopyridine scaffold is a well-known "hinge-binder" in many kinase inhibitors, where the amino group and the pyridine nitrogen form hydrogen bonds with the kinase hinge region. The 3-alkynyl substituent can be used to extend into other pockets of the ATP-binding site, potentially improving potency and selectivity.

-

Anticancer Agents : Substituted pyridines and alkynes are common features in molecules with antiproliferative activity.[4][5] The ability to easily diversify the structure of the title compound makes it an attractive starting point for the synthesis of libraries of compounds for high-throughput screening.

-

CNS-Active Agents : The methoxy group can improve the metabolic stability and blood-brain barrier penetration of drug candidates.[6] Its presence in this scaffold suggests potential applications in the development of therapies for neurological disorders.

Conclusion

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine represents a strategically designed and highly versatile building block for medicinal chemistry. Its synthesis via the robust and scalable Sonogashira coupling reaction, combined with its multiple points for diversification, makes it an invaluable tool for the rapid construction of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such well-crafted intermediates in accelerating the drug discovery process cannot be overstated. Further exploration of the derivatives of this compound is likely to yield novel candidates for a range of therapeutic targets.

References

- Smolecule. 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine. (URL not provided)

- Zhu, Q., Liao, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. (URL not provided)

- Sigma-Aldrich. 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine. (URL not provided)

- Exploring 4-Amino-2-Methoxypyridine: Properties and Applic

- A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. (URL not provided)

- CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction.

-

Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

- Synthesis and Biological Evaluation of 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. NIH. (URL not provided)

- Amgen Inc. (2019). Synthesis of (s) -2-amino-4-methyl-1 - ((r) -2-methyloxypyran-2-yl) -pentan-1-one and pharmaceutically acceptable salt thereof.

- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. NIH. (URL not provided)

- Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

- Zhu, Q., Liao, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. (URL not provided)

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. (URL not provided)

- Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. PMC - NIH. (URL not provided)

- Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace. (URL not provided)

- Pearson. Sonogashira Coupling Reaction Exam Prep. (URL not provided)

- 3-Ethynylpyridin-2-amine. MySkinRecipes. (URL not provided)

- Method for synthesizing brexpiprazole.

- The Medicinal Chemist′s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates.

- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NIH. (URL not provided)

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

- Process for the preparation and purification of crystalline resmetirom.

- Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applic

- Fluxametamide composition and process of preparation thereof.

Sources

- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 2. scirp.org [scirp.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, often serving as a hinge-binding motif that anchors the inhibitor to the ATP-binding site of the kinase.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine , a versatile building block for the construction of potent and selective kinase inhibitors.

The unique arrangement of functional groups in this starting material—a nucleophilic amine, a strategically positioned methoxy group, and a protected alkyne—offers a rich platform for chemical elaboration. The trimethylsilyl (TMS)-protected ethynyl group is particularly advantageous, allowing for Sonogashira cross-coupling reactions to introduce diverse aryl or heteroaryl substituents. Subsequent deprotection and cyclization reactions can then be employed to construct more complex heterocyclic systems, such as the pyrido[2,3-d]pyrimidine scaffold, which is a core component of numerous kinase inhibitors.[2][3]

This guide will provide a comprehensive overview of the key synthetic transformations involving 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine, complete with detailed, field-proven protocols and an exploration of the rationale behind the experimental choices. We will illustrate its application through the synthesis of key intermediates for targeted therapies, including the potent anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib.[4]

Core Synthetic Strategies and Key Transformations

The synthetic utility of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine primarily revolves around two key transformations: the Sonogashira cross-coupling reaction and the deprotection of the trimethylsilyl group, followed by cyclization reactions.

Sonogashira Cross-Coupling: Introducing Molecular Diversity

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5] In the context of our starting material, this reaction allows for the introduction of a wide array of substituents at the 3-position of the pyridine ring, which is crucial for modulating the potency and selectivity of the resulting kinase inhibitors.

Diagram 1: General Workflow for Kinase Inhibitor Synthesis

Caption: General workflow for kinase inhibitor synthesis.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions. For electron-rich substrates like our aminopyridine, catalysts such as Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂ with PPh₃ as a ligand are often effective.[6] The copper(I) co-catalyst (e.g., CuI) is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the alkyne.

-

Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to ensure the solubility of the reactants and catalysts.

Protocol 1: Sonogashira Coupling of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine with an Aryl Halide

This protocol provides a general procedure for the Sonogashira coupling. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific aryl halides.

Materials:

-

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine

-

Aryl halide (e.g., 1-iodo-4-nitrobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Add anhydrous DMF to dissolve the solids, followed by the addition of anhydrous Et₃N (3.0 eq).

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired TMS-protected intermediate.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | Efficient for coupling with electron-rich aminopyridines. |

| Co-catalyst | CuI (5 mol%) | Facilitates the formation of the copper acetylide intermediate. |

| Base | Triethylamine (3 eq) | Neutralizes HX byproduct and deprotonates the alkyne. |

| Solvent | Anhydrous DMF | Good solubility for reactants and catalysts. |

| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

TMS Deprotection: Unmasking the Reactive Alkyne

The trimethylsilyl group serves as an effective protecting group for the terminal alkyne, preventing unwanted side reactions. Its removal is a crucial step to liberate the alkyne for subsequent transformations, such as cyclization reactions.

Causality Behind Experimental Choices:

-

Reagents: The TMS group is labile to fluoride ions and basic conditions. Tetrabutylammonium fluoride (TBAF) is a common and effective fluoride source for this deprotection.[3] Alternatively, milder basic conditions, such as potassium carbonate in methanol, can also be employed, which can be advantageous for substrates with base-sensitive functional groups.[7]

Protocol 2: TMS Deprotection of the Sonogashira Product

This protocol describes a general procedure for the removal of the TMS protecting group.

Materials:

-

TMS-protected Sonogashira product from Protocol 1

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware

Procedure:

-

Dissolve the TMS-protected compound (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 1 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the terminal alkyne.

| Parameter | Condition | Rationale |

| Reagent | TBAF (1.1 eq) | A mild and efficient source of fluoride ions for TMS deprotection. |

| Solvent | Anhydrous THF | Good solvent for the substrate and reagent. |

| Temperature | 0 °C to RT | Controlled addition at low temperature minimizes potential side reactions. |

Application in the Synthesis of Kinase Inhibitor Scaffolds

The deprotected 3-ethynyl intermediate is a versatile precursor for constructing various kinase inhibitor scaffolds. A prominent example is the synthesis of pyrido[2,3-d]pyrimidines.

Diagram 2: Synthesis of a Pyrido[2,3-d]pyrimidine Scaffold

Sources

- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US20210401860A1 - Pharmaceutical formulations comprising 5-Chloro-N4-[2-(dimethylphosphoryl)phenyl]-N2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidine-2,4-diamine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones (2007) | Erdman David Thomas | 68 Citations [scispace.com]

Application Notes and Protocols for the Synthesis of Pyrido[2,3-d]pyrimidines from 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, particularly kinases, making it a cornerstone for the development of targeted therapeutics.[3] Notable drugs, such as the CDK4/6 inhibitor Palbociclib, used in the treatment of breast cancer, feature this esteemed scaffold, underscoring its therapeutic importance.[2][3] The development of novel and efficient synthetic routes to access diverse pyrido[2,3-d]pyrimidine analogs is therefore a critical endeavor for researchers and scientists in the field.[4] This document provides a detailed guide for the synthesis of pyrido[2,3-d]pyrimidines, leveraging the versatile starting material, 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine.[5][6][7]

Strategic Overview: A Two-Step Annulation Approach

The synthesis of the pyrido[2,3-d]pyrimidine ring system from 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine is conceptually designed as a two-stage process. The first stage involves the deprotection of the trimethylsilyl (TMS) group to unveil the terminal alkyne. The second, and key, stage is an intramolecular annulation reaction where the 2-amino group and the newly formed terminal alkyne on the pyridine ring cyclize to form the fused pyrimidine ring. This annulation can be promoted through various catalytic systems, with gold and palladium complexes being particularly effective for such transformations.[8][9][10][11][12]

Mechanistic Considerations: The Rationale Behind Experimental Choices

The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for other chemical modifications if needed.[13] Its removal is a crucial first step. Various methods exist for TMS deprotection, including fluoride-based reagents (e.g., TBAF) or milder conditions employing catalytic systems like copper sulfate and sodium ascorbate, which offer high functional group tolerance.[14][15]

The subsequent intramolecular cyclization of the resulting 2-amino-3-ethynylpyridine derivative is the core of this synthetic strategy. This transformation falls under the category of hydroamination/cycloisomerization reactions. Gold(I) catalysts are particularly adept at activating the alkyne moiety towards nucleophilic attack by the proximate amino group.[8][9][10] The mechanism involves the π-coordination of the gold(I) complex to the alkyne, which increases its electrophilicity and facilitates the intramolecular nucleophilic attack of the amino group. This is typically followed by protonolysis to release the catalyst and afford the aromatic pyrido[2,3-d]pyrimidine product. Palladium catalysts can also be employed, often proceeding through different mechanistic pathways involving oxidative addition and reductive elimination steps.[16][17]

Experimental Protocols

Part 1: Desilylation of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine

This protocol describes a mild and efficient method for the removal of the trimethylsilyl protecting group.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine | 1142191-65-8 | 220.35 | 1.0 |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 7758-99-8 | 249.68 | 0.1 |

| Sodium Ascorbate | 134-03-2 | 198.11 | 0.2 |

| Methanol (MeOH) | 67-56-1 | 32.04 | 10 mL |

| Water (H₂O) | 7732-18-5 | 18.02 | 2 mL |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed |

| Saturated aqueous solution of EDTA | 6381-92-6 | 372.24 | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |

Step-by-Step Protocol:

-

To a 50 mL round-bottom flask, add 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine (1.0 mmol, 220 mg).

-

Dissolve the starting material in a mixture of methanol (10 mL) and water (2 mL).

-

To this solution, add copper(II) sulfate pentahydrate (0.1 mmol, 25 mg) and sodium ascorbate (0.2 mmol, 40 mg).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA (10 mL) and stir for 15 minutes.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-ethynyl-4-methoxypyridin-2-amine.

-

The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Part 2: Gold-Catalyzed Intramolecular Annulation to Pyrido[2,3-d]pyrimidine

This protocol details the cyclization of the deprotected amino-alkyne to form the desired fused heterocyclic system.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 3-ethynyl-4-methoxypyridin-2-amine | - | 148.16 | 1.0 (crude) |

| (Triphenylphosphine)gold(I) Chloride (Ph₃PAuCl) | 14243-64-2 | 494.79 | 0.05 |

| Silver Tetrafluoroborate (AgBF₄) | 14104-20-2 | 194.68 | 0.05 |

| Dioxane (anhydrous) | 123-91-1 | 88.11 | 10 mL |

| Celite® | 61790-53-2 | - | As needed |

Step-by-Step Protocol:

-

In a flame-dried 50 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the crude 3-ethynyl-4-methoxypyridin-2-amine (from the previous step, ~1.0 mmol) in anhydrous dioxane (10 mL).

-

In a separate vial, add (Triphenylphosphine)gold(I) chloride (0.05 mmol, 25 mg) and silver tetrafluoroborate (0.05 mmol, 10 mg) to anhydrous dioxane (2 mL). Stir this mixture in the dark for 10 minutes to generate the active cationic gold catalyst.

-

Add the catalyst solution to the solution of the amino-alkyne dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction by TLC for the formation of the product (typically 2-4 hours).

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Rinse the Celite® pad with a small amount of dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the pure 5-methoxypyrido[2,3-d]pyrimidine.

Visualizing the Process: Workflow and Mechanism

To better illustrate the synthetic strategy, the following diagrams outline the experimental workflow and the proposed reaction mechanism.

Caption: Experimental workflow for the two-step synthesis.

Sources

- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine | 1142191-65-8 [smolecule.com]

- 6. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 7. 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 8. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]

- 9. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]

- 13. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]

- 15. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Pd-catalyzed annulation of imidazo[1,2-a]pyridines with coumarins and indoles: synthesis of benzofuran and indole fused heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Selective Deprotection of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Abstract

The trimethylsilyl (TMS) group is a cornerstone protecting group for terminal alkynes in modern organic synthesis, prized for its ease of installation and selective removal under mild conditions.[1][2][3] This application note provides a comprehensive guide to the deprotection of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[4] We present detailed, field-proven protocols for two primary deprotection methodologies: a mild, base-catalyzed methanolysis using potassium carbonate and a highly efficient fluoride-mediated cleavage using tetrabutylammonium fluoride (TBAF). The guide delves into the underlying reaction mechanisms, offers a comparative analysis of common deprotection strategies, and provides step-by-step instructions with an emphasis on the causality behind experimental choices to ensure procedural success and safety.

Introduction: The Strategic Role of TMS in Alkyne Synthesis

In multi-step organic synthesis, the acidic proton of a terminal alkyne often interferes with a wide range of reaction conditions, including organometallic additions, strong bases, and certain coupling reactions. The trimethylsilyl (TMS) group serves as an effective and sterically minimal "mask," rendering the alkyne terminus inert to such conditions. Its value lies not only in its stability but also in the array of mild conditions available for its cleavage, allowing for the strategic unmasking of the alkyne at the desired synthetic stage for further functionalization.[2]

The substrate of interest, 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine, combines an electron-rich pyridine core, an amine, and a protected alkyne. The selection of a deprotection method must therefore account for the potential sensitivity of the entire molecular framework to the reaction conditions.

Understanding the Deprotection Mechanism

The cleavage of the robust carbon-silicon bond is typically facilitated by one of two mechanistic pathways: nucleophilic attack at the silicon center by a base or a fluoride source.

Base-Catalyzed Methanolysis

In the presence of an alcohol solvent like methanol, a mild base such as potassium carbonate (K₂CO₃) generates a catalytic amount of the corresponding alkoxide (methoxide, MeO⁻). The methoxide anion attacks the silicon atom, forming a transient, hypervalent pentacoordinate silicate intermediate. This intermediate is unstable and collapses, cleaving the Si-C(alkyne) bond. The resulting acetylide anion is then protonated by the solvent to yield the terminal alkyne.[1][5] This process regenerates the methoxide catalyst, allowing for the use of sub-stoichiometric amounts of base.

Fluoride-Mediated Cleavage

The exceptional thermodynamic stability of the silicon-fluoride (Si-F) bond (bond energy ~580 kJ/mol) is the driving force for this highly efficient deprotection method. The fluoride ion (F⁻), typically from a source like TBAF, readily attacks the silicon atom.[6] Similar to the base-catalyzed route, this forms a pentacoordinate silicate intermediate, which rapidly fragments the weak Si-C bond to release the terminal acetylide anion and the stable trimethylsilyl fluoride ((CH₃)₃Si-F).[1] An aqueous workup then protonates the acetylide to give the final product.

Comparative Analysis of Deprotection Reagents

The choice of reagent is critical and depends on the functional group tolerance of the substrate, desired reaction time, and cost considerations.

| Reagent(s) | Solvent(s) | Temp. | Typical Time | Key Considerations & Insights |

| K₂CO₃ (catalytic) | Methanol (MeOH) | Room Temp. | 1-3 hours | Recommended starting point. Very mild, economical, and suitable for base-sensitive substrates. The workup is straightforward.[2][7] |

| TBAF | THF | 0 °C to Room Temp. | 15-60 min | Highly efficient. Very fast and effective, but commercial TBAF solutions can be basic (due to trace hydroxide) and may cause decomposition in sensitive substrates.[1][8] Workup can be tedious to remove TBAF salts.[9] |

| CsF | DMF or MeCN | Room Temp. | 1-4 hours | An alternative fluoride source that is less basic than TBAF. Can be advantageous for complex molecules where TBAF fails.[10] |

| AgNO₃ / KCN | Ethanol/Water | Room Temp. | < 1 hour | A much less common method that proceeds under neutral conditions but requires stoichiometric silver and the use of toxic cyanide.[11] |

Experimental Protocols

Protocol 1: Base-Catalyzed Deprotection using Potassium Carbonate (K₂CO₃)

This protocol is recommended as the initial method due to its mildness, cost-effectiveness, and compatibility with the aminopyridine moiety.

A. Materials and Reagents

-

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)

-

Deionized Water

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

B. Equipment

-

Round-bottom flask with magnetic stir bar

-

Magnetic stir plate

-

Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

C. Safety Precautions

-

Potassium Carbonate: Causes skin and serious eye irritation. Avoid creating dust.[12][13]

-

Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

-

Ethyl Acetate/Diethyl Ether: Highly flammable liquids and vapors.

-

Procedure: Conduct all operations in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

D. Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask, add 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine (1.0 equiv).

-

Dissolution: Dissolve the starting material in anhydrous methanol (to a concentration of approx. 0.1-0.2 M) under an inert atmosphere (N₂ or Ar).

-

Initiation: Add anhydrous potassium carbonate (0.2-0.5 equiv) to the stirred solution. A catalytic amount is often sufficient.[1]

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting material. The reaction is typically complete within 1-3 hours.

-

Quenching and Concentration: Once the reaction is complete, neutralize the mixture with a few drops of acetic acid (optional, but can aid workup) and then concentrate the solvent under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dilute the residue with ethyl acetate and deionized water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual methanol and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, then filter to remove the drying agent.

-

Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude 4-methoxy-3-ethynylpyridin-2-amine by flash column chromatography on silica gel.

Protocol 2: Fluoride-Mediated Deprotection using TBAF

This protocol is a powerful alternative when the K₂CO₃ method is too slow or ineffective. Caution is advised due to the higher basicity of the reagent.

A. Materials and Reagents

-

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Saturated Ammonium Chloride solution (NH₄Cl)

-

Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)

-

Deionized Water & Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

B. Equipment

-

Flame-dried round-bottom flask with magnetic stir bar

-

Ice/water bath

-

Syringes and needles for liquid transfer

-

All other equipment as listed in Protocol 1

C. Safety Precautions

-

TBAF in THF: Highly flammable liquid. Causes severe skin burns and eye damage.[14] Handle with extreme care.[15][16]

-

THF: Flammable. Can form explosive peroxides upon storage. Use from a freshly opened bottle or test for peroxides.

-

Procedure: This protocol must be performed in a chemical fume hood under an inert atmosphere. Ensure an eyewash station and safety shower are accessible.[15]

D. Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the TMS-protected alkyne (1.0 equiv) and dissolve it in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice/water bath. This helps to control any potential exotherm and minimize side reactions.

-

Reagent Addition: Add the TBAF solution (1.0 M in THF, 1.1 equiv) dropwise to the stirred solution over 5-10 minutes.

-

Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm slowly to room temperature. Monitor the reaction closely by TLC or LC-MS. Deprotection is often complete in under an hour.

-

Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution. This neutralizes the TBAF and the acetylide anion.[1]

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water and then brine. The workup for TBAF reactions can sometimes be challenging due to the formation of emulsions; careful and patient separation is key.[9]

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography to isolate the pure terminal alkyne.

General Experimental Workflow